molecular formula C27H25NO6 B11272346 methyl 4-[4-hydroxy-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate

methyl 4-[4-hydroxy-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate

Cat. No.: B11272346
M. Wt: 459.5 g/mol
InChI Key: ULQXIAUNPJTZCQ-UHFFFAOYSA-N
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Description

METHYL 4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.

    Michael Addition: The α,β-unsaturated ketone undergoes a Michael addition reaction with a nucleophile to form a substituted ketone.

    Cyclization: The substituted ketone undergoes cyclization to form the pyrrole ring structure.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Nucleophiles: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)

    Hydrolysis Conditions: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted methoxy derivatives

    Hydrolysis: Formation of carboxylic acids and alcohols

Scientific Research Applications

METHYL 4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of METHYL 4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
  • Methyl (3-hydroxy-4-methoxyphenyl)acetate
  • Methyl 3-(4-hydroxyphenyl)propionate

Uniqueness

METHYL 4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE is unique due to its complex structure, which includes multiple functional groups and a pyrrole ring

Properties

Molecular Formula

C27H25NO6

Molecular Weight

459.5 g/mol

IUPAC Name

methyl 4-[4-hydroxy-3-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-5-oxo-2H-pyrrol-2-yl]benzoate

InChI

InChI=1S/C27H25NO6/c1-32-21-12-4-17(5-13-21)16-28-24(19-6-8-20(9-7-19)27(31)34-3)23(25(29)26(28)30)18-10-14-22(33-2)15-11-18/h4-15,24,29H,16H2,1-3H3

InChI Key

ULQXIAUNPJTZCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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